

5-Bromo-4-methyl-3-nitropyridin-2(1H)-one

literature review

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Compound of Interest

Compound Name: 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one

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An In-depth Technical Guide to 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one

This technical guide provides a comprehensive overview of **5-Bromo-4-methyl-3-nitropyridin-2(1H)-one**, a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals.

Introduction

5-Bromo-4-methyl-3-nitropyridin-2(1H)-one is a substituted pyridine derivative. It exists in tautomeric equilibrium with its enol form, 3-bromo-4-methyl-5-nitropyridin-2-ol. The presence of a bromine atom, a methyl group, and a nitro group on the pyridinone ring makes it a versatile scaffold for the synthesis of more complex molecules. The electron-withdrawing nature of the nitro group and the presence of a reactive bromine atom suggest potential for various chemical transformations and biological activities. While direct biological studies on this specific compound are limited in the reviewed literature, its structural motifs are present in molecules with known pharmacological properties.

Physicochemical Properties

A summary of the key physicochemical properties for **5-Bromo-4-methyl-3-nitropyridin-2(1H)-one** (and its tautomer) is presented in Table 1. This data is compiled from various chemical supplier catalogs.

Table 1: Physicochemical Properties of **5-Bromo-4-methyl-3-nitropyridin-2(1H)-one**

Property	Value
IUPAC Name	5-Bromo-4-methyl-3-nitropyridin-2(1H)-one
Synonyms	3-bromo-4-methyl-5-nitropyridin-2-ol
CAS Number	1049706-72-0
Molecular Formula	C ₆ H ₅ BrN ₂ O ₃
Molecular Weight	233.02 g/mol
Appearance	Yellow solid (based on synthesis reports)
Purity	Typically >98% (as supplied commercially)

Synthesis

The primary route for the synthesis of the title compound, in its enol form (3-bromo-4-methyl-5-nitropyridin-2-ol), involves the bromination of 4-methyl-5-nitropyridin-2-ol.

Experimental Protocol: Synthesis of 3-bromo-4-methyl-5-nitropyridin-2-ol

This protocol is adapted from supplementary materials provided by the Royal Society of Chemistry.

Reagents and Materials:

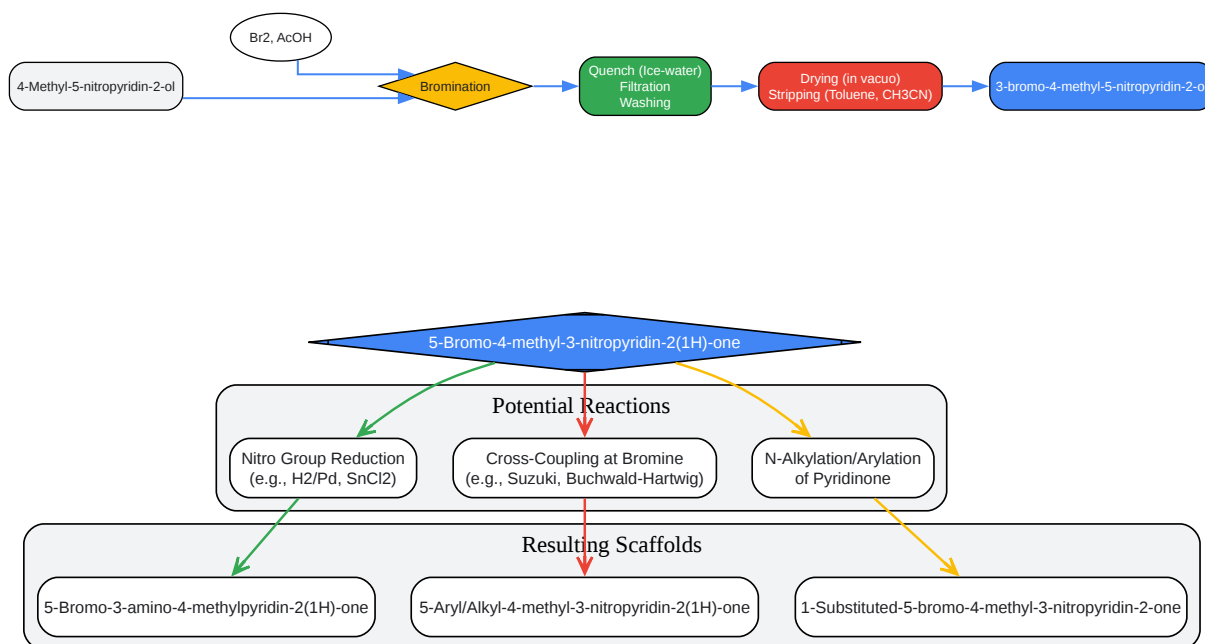
- 4-Methyl-5-nitropyridin-2-ol
- Acetic acid (AcOH)
- Bromine (Br₂)
- Ice-water
- Toluene

- Acetonitrile (CH_3CN)

Procedure:

- Suspend 4-Methyl-5-nitropyridin-2-ol (1.0 eq, e.g., 104.5 g, 0.68 mol) in acetic acid (approx. 9.6 mL per g of starting material, e.g., 1000 mL).
- Add bromine (6.0 eq, e.g., 208 mL) dropwise to the suspension over 1.5 hours.
- Stir the mixture for 5 minutes after the addition is complete.
- Pour the reaction mixture into ice-water (approx. 19 mL per g of starting material, e.g., 2000 mL).
- Stir the resulting suspension for 1 hour.
- Filter the suspension to collect the solid product.
- Wash the residue with water (3 x approx. 1 mL per g of starting material, e.g., 3 x 100 mL).
- Dry the solid product in vacuo.
- Further purify by stripping with toluene (2 x approx. 5 mL per g of starting material, e.g., 2 x 500 mL) and acetonitrile (approx. 5 mL per g of starting material, e.g., 500 mL).
- This procedure affords the title compound as a yellow solid with a reported yield of 91%.

Synthesis Workflow Diagram



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